p-Aminohippurate
Overview
Description
p-Aminohippurate: , also known as para-aminohippuric acid, is a derivative of hippuric acid. It is an amide formed from the amino acid glycine and para-aminobenzoic acid. This compound is not naturally found in humans and is primarily used as a diagnostic agent in medical tests involving the kidneys, particularly for measuring renal plasma flow .
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Aminohippurate is synthesized through the conjugation of para-aminobenzoic acid with glycine. The reaction typically involves the use of an activating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of para-aminobenzoic acid and the amino group of glycine .
Industrial Production Methods: In industrial settings, this compound is often produced as its sodium salt form, sodium para-aminohippurate. The production involves dissolving the free acid form of this compound in an aqueous solution and adjusting the pH with sodium hydroxide to form the sodium salt. This solution is then sterilized and prepared for medical use .
Chemical Reactions Analysis
Types of Reactions: p-Aminohippurate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for its diagnostic use.
Reduction: Reduction reactions can occur, but they are not typically relevant to its primary applications.
Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Nucleophilic substitution reactions can involve reagents like sodium hydroxide or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce substituted aminohippurate compounds .
Scientific Research Applications
Chemistry: p-Aminohippurate is used as a model compound in studies of renal function and organic anion transport. It serves as a standard for measuring renal plasma flow and tubular secretion capacity .
Biology: In biological research, this compound is used to study the transport mechanisms of organic anions in renal physiology. It helps in understanding the function of organic anion transporters in the kidneys .
Medicine: Clinically, this compound is used to measure effective renal plasma flow and to evaluate the functional capacity of the renal excretory system. It is also used in combination with other drugs to study drug interactions and renal clearance .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs that interact with renal transporters. It is also employed in quality control processes for renal diagnostic agents .
Mechanism of Action
p-Aminohippurate is filtered by the renal glomeruli and actively secreted by the proximal tubules into the urine. This process involves the organic anion transporter 1 (OAT1), which facilitates the uptake of this compound from the blood into the tubule cells in exchange for intracellular alpha-ketoglutarate. The compound is then transported into the tubule lumen, where it is excreted in the urine .
Comparison with Similar Compounds
Hippuric Acid: A precursor to p-Aminohippurate, used in similar renal function tests.
Ortho-Iodohippurate: Another diagnostic agent used for renal imaging and function tests.
Phenol Red: Used as an indicator substance in renal function studies.
Uniqueness: this compound is unique in its high renal clearance and its ability to provide accurate measurements of renal plasma flow. Unlike other compounds, it is almost entirely removed from the bloodstream in a single pass through the kidneys, making it an ideal diagnostic agent for renal function tests .
Properties
IUPAC Name |
2-[(4-aminobenzoyl)amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5,10H2,(H,11,14)(H,12,13)/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMNQINEKMPTIC-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N2O3- | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401285762 | |
Record name | Glycine, N-(4-aminobenzoyl)-, ion(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401285762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.18 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54-89-7 | |
Record name | Glycine, N-(4-aminobenzoyl)-, ion(1-) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-(4-aminobenzoyl)-, ion(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401285762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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